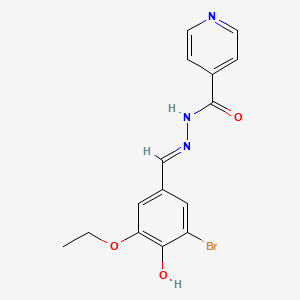![molecular formula C22H26N2O3 B6131060 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes mellitus.
Mécanisme D'action
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide), which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide, 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors increase the levels of GLP-1 and GIP, which stimulate insulin secretion, reduce glucagon secretion, and promote satiety.
Biochemical and Physiological Effects:
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have been shown to improve glycemic control by reducing fasting and postprandial blood glucose levels. They have also been shown to reduce HbA1c levels, which is a marker of long-term glycemic control. 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have been associated with weight loss, which is attributed to their satiety-promoting effects. They have also been shown to reduce inflammation and oxidative stress, which are implicated in the development of cardiovascular complications.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have several advantages for lab experiments, including their specificity for 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide, their oral bioavailability, and their favorable safety profile. However, 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors also have some limitations, including their short half-life, their potential for drug interactions, and their limited efficacy in some patients.
Orientations Futures
For the development and use of 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors include the development of more potent and selective inhibitors, investigation of combination therapies, exploration of their potential use in other diseases, and identification of biomarkers for patient selection and monitoring.
Méthodes De Synthèse
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors are synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors involves the reaction between a morpholine derivative and a ketone derivative in the presence of a base catalyst. Enzymatic synthesis involves the use of enzymes such as lipases, esterases, and proteases to catalyze the reaction between a morpholine derivative and a ketone derivative. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors through fermentation.
Applications De Recherche Scientifique
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control, reduce inflammation, and protect against cardiovascular complications. 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have also been investigated for their potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
4-[2-(2,2-diphenylethyl)morpholin-4-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c23-21(25)11-12-22(26)24-13-14-27-19(16-24)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGCLLJDHCJCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(=O)N)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6130981.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B6130985.png)
![1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6130986.png)
![3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6130993.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6131004.png)
![2-[(2,4-dimethylphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6131011.png)
![N-methyl-N-(4-methylbenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6131022.png)
![N-cyclohexyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6131027.png)
![1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6131042.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6131050.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)
